Phosphine, ethylbis(1-methylethyl)-
Description
Properties
CAS No. |
113494-65-8 |
|---|---|
Molecular Formula |
C8H19P |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
ethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19P/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
InChI Key |
GUZQPNDMHDZWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C(C)C)C(C)C |
Origin of Product |
United States |
Catalytic Applications of Ethylbis 1 Methylethyl Phosphine in Transition Metal Systems
General Catalytic Principles Governed by Phosphine (B1218219) Ligands
The catalytic cycle of many cross-coupling reactions involves a sequence of fundamental steps, most notably oxidative addition and reductive elimination. The nature of the phosphine ligand is critical to the facility of these steps. acs.org
Oxidative addition is a crucial step in which the metal center inserts into a substrate bond, leading to an increase in the metal's oxidation state. harvard.edudiva-portal.org Electron-rich alkylphosphines, such as Ethylbis(1-methylethyl)phosphine, enhance the electron density on the metal center. This increased nucleophilicity of the metal makes it more reactive toward electrophilic substrates, thereby promoting the oxidative addition step. nih.gov
Furthermore, the steric bulk of the ligand is a key factor. Bulky phosphines favor the formation of low-coordinate, coordinatively unsaturated metal complexes. acs.org For instance, a 14-electron L-Pd(0) species (where L is a bulky phosphine) is generally more reactive in oxidative addition than a more saturated 18-electron L₄Pd(0) complex. acs.orgorgsyn.org The steric hindrance provided by the isopropyl groups in Ethylbis(1-methylethyl)phosphine encourages the dissociation of excess ligands, generating the highly active, low-coordinate catalytic species necessary to initiate the catalytic cycle. acs.org
Table 1: Influence of Ligand Properties on Oxidative Addition
| Ligand Property | Effect on Metal Center | Impact on Oxidative Addition | General Example Ligand Class |
|---|---|---|---|
| High Electron Density | Increases nucleophilicity | Accelerates reaction with electrophiles | Bulky Alkylphosphines |
| High Steric Bulk | Promotes low-coordination | Facilitates formation of active catalytic species | Dialkylbiarylphosphines, Trialkylphosphines |
Reductive elimination is the final, product-forming step in many catalytic cycles, where two ligands on the metal center couple to form the desired product, and the metal's oxidation state is reduced. rsc.org This step is essentially the reverse of oxidative addition. The steric bulk of phosphine ligands like Ethylbis(1-methylethyl)phosphine can accelerate reductive elimination. rsc.org The crowding around the metal center created by the bulky isopropyl groups can be relieved by the expulsion of the newly formed product, providing a thermodynamic driving force for this crucial step. rsc.orgnih.gov
For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation to each other on the metal center. rsc.org In some cases, the dissociation of a ligand from a coordinatively saturated complex is required to allow for the necessary geometric rearrangement to a cis-isomeric intermediate, which then undergoes rapid reductive elimination. rsc.org The propensity of bulky phosphines to favor lower coordination numbers inherently facilitates this process.
Phosphine-Catalyzed Cross-Coupling Reactions
Ethylbis(1-methylethyl)phosphine and related bulky alkylphosphines are instrumental in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new chemical bonds. heraeus-precious-metals.comsigmaaldrich.com
The Suzuki-Miyaura coupling , which forms a C-C bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. harvard.edudiva-portal.orgyoutube.com The efficiency of Suzuki couplings, especially with less reactive substrates, often relies on the use of bulky, electron-donating phosphine ligands. nih.govnih.gov These ligands are crucial for promoting both the initial oxidative addition of the organohalide to the Pd(0) center and the final reductive elimination of the biaryl product. harvard.edudiva-portal.org While specific data for Ethylbis(1-methylethyl)phosphine is scarce, analogous bulky phosphines have demonstrated high efficacy in these reactions, particularly at low catalyst loadings and with challenging substrates. nih.govresearchgate.netnih.gov
The Heck reaction couples an organohalide with an alkene to form a substituted alkene. libretexts.orgyoutube.comnih.gov The catalytic cycle also hinges on oxidative addition and involves migratory insertion and subsequent β-hydride elimination steps. libretexts.org The choice of phosphine ligand influences the regioselectivity and efficiency of the reaction. Bulky phosphine ligands can be beneficial in controlling the reaction pathway and preventing catalyst deactivation. rsc.orgorganic-chemistry.org
Table 2: Illustrative Heck Coupling Reaction Using a Palladium-Phosphine Catalyst
| Aryl Halide | Alkene | Phosphine Ligand Type | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Styrene | Triarylphosphine | K₂CO₃ | Stilbene | High |
| 4-Bromoanisole | Ethyl acrylate | Bulky Alkylphosphine | Et₃N | Ethyl 4-methoxycinnamate | >90 |
| 4-Chlorotoluene | Styrene | Bulky Biarylphosphine | K₃PO₄ | 4-Methylstilbene | High |
This table presents generalized data to illustrate the scope of the reaction and is not specific to Ethylbis(1-methylethyl)phosphine.
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen (C-N) bonds by coupling amines with organohalides. sigmaaldrich.comrsc.orgnih.gov The development of bulky, electron-rich phosphine ligands was a watershed moment for this reaction, dramatically expanding its scope to include less reactive aryl chlorides and a wider variety of amine substrates. nih.govnih.gov Ligands with significant steric bulk are known to facilitate the critical C-N reductive elimination step. nih.gov For instance, highly hindered biaryl phosphine ligands have enabled the selective monoarylation of primary amines, a challenging transformation. nih.govorganic-chemistry.org
Similarly, the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds via palladium catalysis benefits from sterically demanding and electron-rich phosphine ligands. acs.orgnih.gov These ligands are thought to accelerate the reductive elimination of diaryl ethers (C-O) or aryl thioethers (C-S) from the palladium center. acs.orgnih.gov Monophosphine ligands, in particular, have been shown to be highly effective for C-S coupling, challenging the earlier notion that only chelating bisphosphines could prevent catalyst deactivation by sulfur-containing substrates. nih.gov
Aryl chlorides are attractive substrates for cross-coupling reactions due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their C-Cl bond is stronger and less reactive, making its activation a significant challenge. uwindsor.ca The development of catalysts capable of efficiently activating aryl chlorides has been a major focus in catalysis research. uwindsor.canih.gov
Success in this area has been largely achieved through the use of palladium catalysts supported by very electron-rich and sterically bulky phosphine ligands, a class to which Ethylbis(1-methylethyl)phosphine belongs. rsc.orgnih.gov The high electron-donating ability of these ligands makes the palladium center sufficiently nucleophilic to oxidatively add into the strong C-Cl bond. nih.gov The steric bulk helps to maintain a highly reactive, low-coordinate palladium center and promotes the final reductive elimination step. Catalyst systems based on ligands like SPhos and cataCXium® A have demonstrated remarkable activity in the Suzuki and Buchwald-Hartwig couplings of aryl chlorides, often at room temperature. rsc.orgnih.govnih.gov While direct reports are limited, the structural features of Ethylbis(1-methylethyl)phosphine suggest its potential utility in these demanding transformations.
Table 3: Comparison of Catalyst Performance for Aryl Chloride Amination
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| P(t-Bu)₃ | 1.0 | 80 | 24 | >95 |
| XPhos | 0.5 | RT | 4 | >98 |
| BrettPhos | 0.05 | 80 | 1 | >99 |
Data is illustrative of trends with bulky phosphine ligands and is not specific to Ethylbis(1-methylethyl)phosphine. nih.govorganic-chemistry.org
Hydrogenation and Dehydrogenation Catalysis
The use of phosphine ligands is a cornerstone of modern hydrogenation and dehydrogenation catalysis, influencing the activity, selectivity, and stability of transition metal catalysts. However, specific studies detailing the performance of ethylbis(1-methylethyl)phosphine in these applications are sparse.
Transfer Hydrogenation Reactions of Carbonyls and Imines
Transfer hydrogenation offers a valuable alternative to using high-pressure molecular hydrogen, often employing alcohols like isopropanol (B130326) or formic acid as the hydrogen source. nih.gov Catalysts for these reactions are frequently based on transition metals such as ruthenium, rhodium, iridium, and increasingly, earth-abundant metals like iron and manganese, in combination with phosphine ligands. nih.govrsc.org The ligand plays a crucial role in the catalytic cycle, influencing the mechanism of hydrogen transfer. nih.gov
No specific research articles or data tables detailing the application of ethylbis(1-methylethyl)phosphine in the transfer hydrogenation of carbonyls or imines were identified. While the field is extensive, the focus in the available literature is on other phosphine ligands or phosphine-free systems. nih.govnih.gov
Dehydrogenation for Hydrogen Production (e.g., from Formic Acid)
The dehydrogenation of formic acid is a significant area of research for chemical hydrogen storage, providing a means to generate hydrogen gas on demand. nih.gov This reaction is effectively catalyzed by various transition metal complexes, with iridium and molybdenum-based catalysts showing notable activity. rsc.orgnih.govnih.gov The ligand system, which often includes phosphines, is critical for catalyst stability and efficiency.
A review of the literature did not uncover any studies that specifically employ ethylbis(1-methylethyl)phosphine as a ligand in a catalytic system for the dehydrogenation of formic acid or other hydrogen carriers.
Other Significant Catalytic Transformations
Beyond hydrogenation, phosphine ligands are integral to a wide array of catalytic reactions that form carbon-carbon or carbon-heteroatom bonds.
Alkyne Hydrofunctionalization Reactions
The hydrofunctionalization of alkynes is a direct method for producing functionalized alkenes. The choice of phosphine ligand can significantly influence the regioselectivity of these additions.
No specific data or research findings on the use of ethylbis(1-methylethyl)phosphine in alkyne hydrofunctionalization reactions could be located.
Mechanistic Investigations of Reactions Involving Phosphine, Ethylbis 1 Methylethyl
Elucidation of Catalytic Cycle Steps
Detailed Analysis of Oxidative Addition Intermediates
Oxidative addition is a critical step in many catalytic cycles where a metal center's oxidation state increases. researchgate.netnih.govchimia.ch In the context of phosphine-supported nickel(0) fragments, the formation of reactive Ni(II)-aryl products often competes with the production of Ni(I) species. The denticity of the supporting phosphine (B1218219) ligand has a significant influence on the outcome of this reaction. researchgate.net Mechanistic studies have provided insight into the individual steps of oxidative addition, suggesting the initial formation of a σ-complex intermediate can be rate-limiting. nih.gov
For instance, the oxidative addition of aryl halides to a reduced metal center is a common activation step. researchgate.netnih.govchimia.ch A fundamental mechanistic understanding of this reaction is vital for developing more efficient catalysts. researchgate.netnih.govchimia.ch Theoretical studies on the oxidative addition of H₂ to Pt(PH₃)₂ have shown an activation barrier of 2.3 kcal/mol and an exothermicity of 15.9 kcal/mol, with the H-H bond remaining intact up to the transition state. researchgate.net
Characterization of Reductive Elimination Pathways
Reductive elimination is the reverse of oxidative addition and is often the product-forming step in a catalytic cycle. ilpi.com The process involves the formation of a new bond between two ligands and the reduction of the metal center's oxidation state. For reductive elimination to occur, the groups being eliminated must typically be in a mutually cis orientation. ilpi.com
The rate of reductive elimination can be influenced by several factors. In some cases, the dissociation of a ligand is required before reductive elimination can occur, and adding more of that ligand can inhibit the reaction. ilpi.com Conversely, in other systems, the addition of a ligand can induce reductive elimination by promoting the formation of a fluxional intermediate that facilitates the necessary cis geometry. ilpi.com
Studies on bis(trialkylphosphine)platinacyclobutane complexes have shown that the decomposition, which involves reductive elimination, is preceded by the dissociation of a phosphine ligand to form a three-coordinate platinum(II) intermediate. harvard.edu The activation parameters for the decomposition of bis(tricyclohexylphosphine)-3,3-dimethylplatinacyclobutane and a related complex were determined, with activation energies of 42 and 46 kcal/mol, respectively. harvard.edu Furthermore, computational studies have shown that compressive forces can decrease the rate of C(sp²)–C(sp²) reductive elimination from platinum(II) diaryl complexes, while extensive forces increase the rate. duke.edu
Studies of Ligand Dissociation and Association Equilibria
Ligand dissociation and association are fundamental equilibria in the chemistry of metal complexes, influencing their reactivity and catalytic activity. Kinetic studies on the substitution chemistry of [Ru(η⁵-indenyl)(NCPh)(PPh₃)₂]⁺ have demonstrated a dissociative mechanism for the replacement of the benzonitrile (B105546) ligand. uvic.ca Competition experiments with different secondary phosphines revealed a ranking of their donor abilities, highlighting the impact of steric congestion at the ruthenium center. uvic.ca
The binding strengths of different phosphine ligands can be assessed through gas-phase collision-induced dissociation (CID) experiments. uvic.ca Such studies on mixed phosphine complexes have provided a relative binding strength order, which can be influenced by the steric environment at the metal. uvic.ca
Mechanistic Aspects of Isomerization Processes in Metal-Phosphine Complexes
Isomerization in metal-phosphine complexes can involve changes in the coordination geometry of the metal or transformations within the ligand itself. The controlled isomerization of a C,C'-bound bis(ortho-carborane) ligand to a C,B'-bound isomer in a bis(phosphine) ruthenium complex has been reported. hw.ac.uk This process, which alters the electronic properties of the metal center, can be accelerated by heating and retarded by the addition of excess phosphine. hw.ac.uk
Theoretical studies have also been employed to understand the E/Z isomerization in phosphaalkene metal complexes. documentsdelivered.com In dicopper complexes with bridging phosphaalkynes, the steric profile of the phosphaalkyne's alkyl group determines the preferred isomeric form, with two distinct "tilted" structures being observed. escholarship.org
Influence of Ancillary Ligands, Counteranions, and Reaction Conditions on Reaction Mechanisms
The nature of ancillary ligands, counteranions, and reaction conditions can profoundly impact the course of a reaction. In the reductive elimination of polar electrophiles, it has been proposed that the initial dissociation of a halide ligand from an octahedral complex leads to an electronic rearrangement. nsf.gov This rearrangement shifts electron density from the remaining apical ligand back to the metal, effectively causing a formal reduction of the metal center before the subsequent nucleophilic attack. nsf.gov
The steric bulk of phosphine ligands can also dictate the reaction products. For example, the reaction of (1,5-cyclooctadiene)dineopentylplatinum(II) with bulky phosphines like triisopropylphosphine (B1582976) or tricyclohexylphosphine (B42057) yields different products compared to the reaction with the less bulky triethylphosphine. harvard.edu This is attributed to the instability of a square-planar platinum(II) species with two neopentyl groups and two sterically demanding phosphines. harvard.edu
Kinetic and Thermodynamic Studies of Elementary Steps
Kinetic and thermodynamic studies provide quantitative insights into the elementary steps of a reaction mechanism. For the oxidative addition of palladium to Si-H bonds, the reaction was found to be reversible, with the equilibrium position being temperature-dependent. nih.gov The reaction was determined to be 0.5th order in the palladium dimer and 1st order in the silane, with a kinetic isotope effect of 1.21 observed at 233 K. nih.gov These findings, combined with the observation of temperature-dependent intramolecular H/Si ligand exchange, allowed for the determination of the energetic barrier to reversible oxidative addition. nih.gov
Computational studies have also been used to investigate the kinetic and thermodynamic parameters of reactions such as the unimolecular and bimolecular dissociation of propylene (B89431) glycol ethyl ether. ekb.eg These theoretical approaches can elucidate various reaction pathways and their associated activation barriers. ekb.eg
Interactive Data Table: Activation Parameters for Reductive Elimination
| Complex | Activation Energy (Ea, kcal/mol) | Log A |
| Bis(tricyclohexylphosphine)-3,3-dimethylplatinacyclobutane | 42 | 21 |
| Bis(triisopropylphosphine)-3,3-dimethylplatinacyclobutane | 46 | 23 |
Note: The data in this table is derived from experimental studies on the thermal decomposition of platinacyclobutane complexes. harvard.edu
Advanced Spectroscopic and Structural Characterization of Ethylbis 1 Methylethyl Phosphine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for probing the structure and dynamics of ethylbis(1-methylethyl)phosphine and its complexes in solution. By analyzing various nuclei, particularly ³¹P, ¹H, and ¹³C, detailed information about the electronic environment, molecular connectivity, and dynamic processes can be obtained.
³¹P NMR for Phosphorus Environment and Coordination Dynamics
³¹P NMR spectroscopy provides direct insight into the chemical environment of the phosphorus atom. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state, the nature of its substituents, and its coordination to a metal center. For tertiary phosphines like ethylbis(1-methylethyl)phosphine, the ³¹P chemical shift typically appears in a characteristic range. For instance, triisopropylphosphine (B1582976) has a reported chemical shift of approximately -19.4 ppm, and tributylphosphine (B147548) appears at -32.0 ppm. youtube.com The chemical shift of free ethyldiisopropylphosphine is expected to be in a similar region.
Upon coordination to a transition metal, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. organicchemistrydata.org This shift provides valuable information about the nature of the metal-phosphorus bond. The magnitude and direction of the coordination shift are influenced by factors such as the nature of the metal, its oxidation state, and the identity of other ligands in the coordination sphere. organicchemistrydata.org
Furthermore, the coupling of the phosphorus nucleus to other NMR-active nuclei, such as platinum-195 (B83798) (¹⁹⁵Pt) or rhodium-103 (¹⁰³Rh), can be observed. The magnitude of the one-bond coupling constant, ¹JM-P, is a direct probe of the s-character of the metal-phosphorus bond and can provide insights into the trans influence of other ligands. researchgate.net For example, in platinum(II) complexes, the ¹JPt-P coupling constants are often used to distinguish between cis and trans isomers. researchgate.net
¹H and ¹³C NMR for Ligand and Complex Structural Elucidation
In the ¹H NMR spectrum of ethylbis(1-methylethyl)phosphine, distinct signals for the ethyl and isopropyl protons are expected. The ethyl group will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, while the isopropyl groups will exhibit a doublet for the methyl protons and a septet for the methine proton. Upon coordination to a metal, these signals may shift and their multiplicities can be affected by phosphorus-hydrogen coupling (nJP-H).
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the ethyl and isopropyl groups will each give rise to distinct resonances. A key feature in the ¹³C NMR of phosphine (B1218219) ligands is the presence of carbon-phosphorus coupling (nJP-C). The one-bond coupling constant (¹JP-C) is typically the largest and is observed for the carbons directly attached to the phosphorus atom. Longer-range couplings (²JP-C, ³JP-C) are also often resolved and aid in the definitive assignment of the carbon signals. purdue.edu The chemical shifts and coupling constants in the ¹³C NMR spectrum are sensitive to coordination, providing further evidence for complex formation and information about the electronic changes upon bonding to a metal. purdue.edunih.gov The analysis of both ¹H and ¹³C NMR spectra is, therefore, essential for the complete structural elucidation of these compounds in solution. researchgate.net
Variable-Temperature NMR for Conformational and Exchange Processes
Variable-temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes that occur on the NMR timescale, such as conformational changes and ligand exchange. umn.edulibretexts.org Molecules like ethylbis(1-methylethyl)phosphine and its complexes are not static but can undergo various dynamic processes. For instance, rotation around the P-C bonds can lead to different conformational isomers. If the rate of interconversion between these conformers is on the order of the NMR timescale, broadened peaks or multiple sets of signals may be observed at different temperatures. nih.gov
By recording NMR spectra at various temperatures, it is possible to move from a fast-exchange regime (where an averaged spectrum is observed) to a slow-exchange regime (where individual conformers or species are resolved). libretexts.org The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the activation energy for the dynamic process. umn.edu VT-NMR studies can thus provide quantitative information about the energy barriers associated with conformational changes or the kinetics of ligand association/dissociation in metal complexes. nih.gov This information is critical for understanding the fluxional behavior and reactivity of ethylbis(1-methylethyl)phosphine complexes in solution. mdpi.com
X-ray Diffraction Analysis
While NMR spectroscopy provides detailed structural information in solution, X-ray diffraction analysis of single crystals offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. creative-biostructure.comyoutube.com
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
Single crystal X-ray diffraction is the definitive technique for determining the precise molecular structure of crystalline compounds. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional map of electron density can be constructed. From this map, the positions of individual atoms can be determined with high precision, revealing the exact molecular geometry, including the arrangement of the ethyl and isopropyl groups around the phosphorus atom. mdpi.com
Determination of Coordination Geometries, Bond Lengths, and Angles
The primary data obtained from a single crystal X-ray diffraction experiment are the precise coordinates of each atom in the crystal lattice. From these coordinates, crucial geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated with a high degree of accuracy. researchgate.net
Table 1: Selected Bond Lengths and Angles for a Representative Metal-Phosphine Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| M-P | 2.25 - 2.45 |
| P-C(ethyl) | ~1.85 |
| P-C(isopropyl) | ~1.87 |
| **Bond Angles (°) ** | |
| C-P-C | 103 - 110 |
| C-P-M | 110 - 120 |
| P-M-P | 90 (cis) or 180 (trans) |
Note: The values presented are typical ranges observed in various transition metal complexes with bulky phosphine ligands and are for illustrative purposes.
Analysis of Intramolecular Steric Interactions and Distortions
The steric profile of ethylbis(1-methylethyl)phosphine is dominated by the presence of two bulky isopropyl groups attached to the phosphorus atom. These groups, along with the ethyl group, create significant steric crowding around the central phosphorus atom. This steric hindrance plays a crucial role in determining the molecule's conformational preferences and the geometry of its metal complexes.
The rotational barriers around the P-C bonds are influenced by the van der Waals repulsions between the methyl groups of the isopropyl substituents and the ethyl group. In its ground state, the molecule is expected to adopt a conformation that minimizes these steric clashes. This typically involves a staggered arrangement of the substituents.
In metal complexes, the steric bulk of the ethylbis(1-methylethyl)phosphine ligand significantly influences the coordination geometry and can lead to distortions from idealized geometries. For instance, in a tetrahedral or square planar complex, the large cone angle of the phosphine ligand can force other ligands closer together, leading to steric strain. This strain can be relieved by distortions in bond angles and bond lengths. The degree of distortion is a direct consequence of the steric demands of the phosphine ligand in the coordination sphere of the metal center.
Other Spectroscopic Techniques
Infrared (IR) Spectroscopy for Functional Group and Coordination Changes
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in ethylbis(1-methylethyl)phosphine and for observing changes upon coordination to a metal center. The IR spectrum of the free ligand is characterized by absorption bands corresponding to the various vibrational modes of the ethyl and isopropyl groups.
A conformational analysis of related tris(hetaryl)substituted phosphines and their chalcogenides has been carried out using IR spectroscopy in conjunction with DFT calculations. nih.gov This approach can be applied to ethylbis(1-methylethyl)phosphine to elucidate the conformational isomers present in solution. nih.gov
Table 1: Typical IR Absorption Frequencies for Alkylphosphines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (alkyl) | Stretching | 2850-2960 |
| C-H (alkyl) | Bending | 1370-1470 |
| P-C | Stretching | 650-800 |
Note: The exact positions of the absorption bands for ethylbis(1-methylethyl)phosphine may vary.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic spectrum of ethylbis(1-methylethyl)phosphine in the ultraviolet-visible (UV-Vis) region is expected to be dominated by transitions involving the non-bonding lone pair of electrons on the phosphorus atom. Simple trialkylphosphines typically exhibit a single absorption band in the UV region, corresponding to a n → σ* transition. For ethylbis(1-methylethyl)phosphine, this transition is expected to occur at a relatively high energy (short wavelength).
For example, studies on acylphosphine oxide and bisacylphosphine oxide derivatives show that their UV-Vis spectra have maximum absorption wavelengths (λmax) ranging from 365 to 416 nm. nih.gov While these compounds have a different structure, this indicates the region where phosphine-containing compounds can absorb light. nih.gov Mixed tris(acyl)phosphines also exhibit long-wavelength absorptions, extending towards 500 nm. researchgate.net The NIST WebBook also indicates the availability of a UV/Visible spectrum for the related compound 1,2-ethanediylbis[diphenyl-phosphine]. nist.gov
Table 2: Expected Electronic Transitions for Ethylbis(1-methylethyl)phosphine and its Complexes
| Type of Transition | Description | Expected Wavelength Region |
| n → σ* | Transition of a lone pair electron on phosphorus to an anti-bonding orbital. | Ultraviolet (< 250 nm) |
| LMCT | Ligand-to-Metal Charge Transfer | Ultraviolet to Visible |
| MLCT | Metal-to-Ligand Charge Transfer | Ultraviolet to Visible |
| d-d | Transition between d-orbitals of a transition metal. | Visible |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of ethylbis(1-methylethyl)phosphine and for analyzing its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. For ethylbis(1-methylethyl)phosphine (C₇H₁₇P), the expected molecular weight is approximately 132.2 g/mol .
The fragmentation pattern provides valuable information about the structure of the molecule. Under electron ionization (EI), the molecule is expected to fragment through the loss of its alkyl substituents. Common fragmentation pathways would involve the loss of an ethyl radical (•CH₂CH₃) or an isopropyl radical (•CH(CH₃)₂). The relative intensities of the fragment ions can provide insights into the relative stabilities of the resulting carbocations and radical species.
The NIST Chemistry WebBook provides mass spectrometry data for related phosphine compounds. For instance, "Phosphine, bis(1,1-dimethylethyl)-" (di-tert-butylphosphine) has a molecular weight of 146.2102 g/mol . nist.gov Mass spectral data is also available for "Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-". spectrabase.com
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of Ethylbis(1-methylethyl)phosphine
| m/z | Ion Structure | Description |
| 132 | [CH₃CH₂P(CH(CH₃)₂)₂]⁺ | Molecular Ion (M⁺) |
| 103 | [P(CH(CH₃)₂)₂]⁺ | Loss of an ethyl group |
| 89 | [CH₃CH₂P(CH(CH₃)₂)]⁺ | Loss of an isopropyl group |
| 59 | [CH₃CH₂PH]⁺ | Further fragmentation |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |
Future Research Directions and Emerging Frontiers
Design and Synthesis of Next-Generation Ethylbis(1-methylethyl)phosphine Derivatives with Enhanced Properties
The development of new synthetic methodologies is crucial for creating novel derivatives of ethylbis(1-methylethyl)phosphine with tailored properties. While classical methods involving Grignard and organolithium reagents provide access to unsymmetrical phosphines, future efforts could focus on more sophisticated and efficient synthetic strategies.
One promising approach is the use of phosphonium (B103445) salts as air-stable precursors, which can simplify handling and purification procedures. rsc.org The alkylation of phosphines to form phosphonium salts, followed by a selective dearylation or dealkylation, offers a modular route to a variety of trialkylphosphines. nih.gov This strategy could be adapted to generate a library of derivatives of ethylbis(1-methylethyl)phosphine with varying steric bulk and electronic properties.
Furthermore, the synthesis of P-chiral derivatives of ethylbis(1-methylethyl)phosphine represents a significant and challenging goal. acs.orgresearchgate.netnih.gov The development of stereoselective methods for the synthesis of such chiral phosphines would open up new possibilities in asymmetric catalysis. sigmaaldrich.combohrium.com Techniques involving phosphine-borane intermediates have proven effective for the synthesis of other P-chiral phosphines and could be explored for this target molecule. acs.orgunipa.it
Table 1: Potential Synthetic Strategies for Ethylbis(1-methylethyl)phosphine Derivatives
| Strategy | Description | Potential Advantages |
| Phosphonium Salt Route | Alkylation of a suitable phosphine (B1218219) followed by selective dealkylation/dearylation. | Use of air-stable intermediates, modularity. rsc.orgnih.gov |
| Palladium-Catalyzed C-P Coupling | Cross-coupling of a secondary phosphine with an ethyl halide. | Good functional group tolerance. sigmaaldrich.com |
| Phosphine-Borane Intermediates | Synthesis and stereoselective functionalization of ethyl(diisopropyl)phosphine-borane. | Access to P-chiral derivatives. acs.orgunipa.it |
| Late-Stage C-H Activation | Functionalization of the ethyl or isopropyl groups on a pre-existing phosphine scaffold. | Atom-economical and efficient for diversification. tcichemicals.com |
Exploration of Novel Catalytic Transformations and Reactivity Modes
While the catalytic applications of ethylbis(1-methylethyl)phosphine itself are not extensively documented, its structural features suggest potential in a variety of catalytic reactions. As a sterically demanding and electron-rich ligand, it could be particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govprochemonline.comcas.org The bulkiness of the diisopropyl groups combined with the less bulky ethyl group could offer a unique balance for promoting both oxidative addition and reductive elimination steps in catalytic cycles. prochemonline.com
Future research should systematically evaluate the performance of ethylbis(1-methylethyl)phosphine in these and other transformations. This could involve screening its effectiveness in challenging coupling reactions, such as those involving unactivated aryl chlorides or sterically hindered substrates. nih.gov
Moreover, the exploration of this phosphine in other areas of catalysis, such as hydroformylation, hydrogenation, and polymerization, could reveal new and unexpected reactivity. nih.govresearchgate.net The development of catalytic systems based on less expensive and more abundant metals, such as nickel or iron, in conjunction with this phosphine ligand is another important avenue for investigation.
Integration of Advanced Computational Modeling with Experimental Studies for Predictive Design
Computational chemistry offers a powerful tool for accelerating the design and discovery of new catalysts. mdpi.com Density Functional Theory (DFT) calculations can be employed to understand the electronic and steric properties of ethylbis(1-methylethyl)phosphine and its metal complexes. mdpi.com Such studies can provide insights into bonding, reaction mechanisms, and the factors that govern catalytic activity and selectivity. mdpi.com
A key future direction is the close integration of computational modeling with experimental studies. For instance, computational screening of a virtual library of ethylbis(1-methylethyl)phosphine derivatives could identify promising candidates with enhanced properties for a specific catalytic reaction. These predictions can then be validated through targeted synthesis and experimental testing, creating a synergistic loop for catalyst development.
Table 2: Key Parameters for Computational Modeling of Ethylbis(1-methylethyl)phosphine Ligands
| Parameter | Description | Relevance to Catalysis |
| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand. | Influences coordination number and reductive elimination rates. prochemonline.com |
| Tolman Electronic Parameter (χ) | A measure of the electron-donating or -withdrawing ability of the ligand. | Affects the rate of oxidative addition. prochemonline.com |
| Percent Buried Volume (%Vbur) | A more refined measure of steric bulk within the coordination sphere of the metal. | Provides a detailed picture of the steric environment around the metal center. |
| Metal-Ligand Bond Dissociation Energy | The energy required to break the bond between the phosphine and the metal center. | Influences ligand dissociation and catalyst stability. |
Development of Robust and Sustainable Catalytic Systems Utilizing Phosphine, ethylbis(1-methylethyl)- Ligands
The development of sustainable chemical processes is a major goal in modern chemistry. Future research on ethylbis(1-methylethyl)phosphine should focus on creating robust and recyclable catalytic systems. One approach is the immobilization of the phosphine ligand or its metal complexes on solid supports, such as polymers or silica. This can facilitate catalyst separation and reuse, reducing waste and cost.
Another aspect of sustainability is the use of environmentally benign reaction media, such as water or supercritical carbon dioxide. nih.govmdpi.com Investigating the performance of catalytic systems based on ethylbis(1-methylethyl)phosphine in these green solvents is a crucial area for future exploration. The design of ligands that are stable and effective under these conditions will be a key challenge.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing Phosphine, ethylbis(1-methylethyl)-, and how should data be interpreted?
Answer:
- Nuclear Magnetic Resonance (NMR): Use P NMR to confirm the presence of the phosphorus center and assess purity. A singlet near δ 15–25 ppm typically indicates a tertiary phosphine. H and C NMR can resolve ethyl/isopropyl substituents and verify symmetry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion peak (CHP, exact mass 146.1224) to confirm molecular formula. Fragmentation patterns help identify structural isomers .
- Infrared (IR) Spectroscopy: Absence of P–H stretches (~2300 cm) confirms tertiary phosphine structure. C–H stretches for ethyl/isopropyl groups appear at 2800–3000 cm .
Basic: What synthetic routes are available for Phosphine, ethylbis(1-methylethyl)-, and what are their comparative advantages?
Answer:
- Grignard Route: Reacting PCl with ethylmagnesium bromide and isopropylmagnesium bromide in anhydrous THF. Advantages: Scalability and high yields (>80%). Challenges: Strict moisture control .
- Reductive Coupling: Use LiAlH to reduce bis(isopropyl)phosphine oxide derivatives. Advantages: Air-stable precursors. Drawbacks: Requires purification via vacuum distillation .
- Catalytic Methods: Transition-metal-catalyzed phosphination (e.g., Ni or Pd). Advantages: Stereoselectivity for chiral analogs. Limitations: Catalyst cost and sensitivity .
Advanced: How can researchers address discrepancies in reported catalytic activity when using this phosphine in cross-coupling reactions?
Answer:
- Control Experiments: Replicate reactions under identical conditions (solvent purity, temperature, ligand-to-metal ratio) to isolate variables .
- Impurity Analysis: Use ICP-MS to detect trace metals (e.g., Fe, Ni) from ligand synthesis, which may inadvertently participate in catalysis .
- Electronic Parameter Quantification: Compare experimental P NMR chemical shifts with computational (DFT) results to assess electronic contributions vs. steric effects .
Advanced: What experimental controls are critical when studying the air sensitivity of Phosphine, ethylbis(1-methylethyl)- in organometallic syntheses?
Answer:
- Glovebox/Schlenk Line Use: Maintain O/HO levels <1 ppm during ligand handling. Validate inert atmosphere with oxygen sensors .
- Stability Testing: Conduct time-course P NMR to monitor oxidation to phosphine oxide. Use radical traps (e.g., TEMPO) to distinguish autoxidation pathways .
- Negative Controls: Run parallel reactions under aerobic conditions to quantify degradation rates and establish baseline activity loss .
Basic: What storage and handling protocols ensure the stability of Phosphine, ethylbis(1-methylethyl)-?
Answer:
- Storage: Seal in amber vials under argon or nitrogen at –20°C to prevent oxidation. Use PTFE-lined caps to avoid leaching .
- Handling: Pre-dry solvents (e.g., THF, toluene) over molecular sieves. Quench residues with dilute HO before disposal to neutralize phosphine .
Advanced: How can computational models validate Phosphine, ethylbis(1-methylethyl)-’s steric and electronic parameters experimentally?
Answer:
- Steric Parameter Calculation: Use Tolman’s cone angle (θ) from X-ray crystallography or DFT-optimized structures. Compare with experimental ligand substitution rates in model reactions (e.g., Ni(CO)L systems) .
- Electronic Parameter Matching: Correlate P NMR shifts with natural bond orbital (NBO) charges from DFT. Deviations >5 ppm suggest model inaccuracies or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
